

SEPHADEX G-150 Technical Support Center: Troubleshooting & FAQs

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Compound of Interest		
Compound Name:	SEPHADEX G-150	
Cat. No.:	B1170174	Get Quote

Welcome to the technical support center for **SEPHADEX G-150** size-exclusion chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for preventing and resolving common issues, particularly column clogging, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **SEPHADEX G-150** and what are its primary applications?

SEPHADEX G-150 is a gel filtration medium composed of cross-linked dextran beads used for size-exclusion chromatography.[1][2] Its primary application is the separation of macromolecules, particularly globular proteins and peptides, based on their size.[1] Molecules larger than the pore size of the beads are excluded and elute first, while smaller molecules enter the pores and elute later.[1] It is effective for separating molecules with a molecular weight between 5,000 and 300,000 Daltons (Da).[1]

Q2: What are the most common causes of column clogging with **SEPHADEX G-150**?

Column clogging with **SEPHADEX G-150** can be attributed to several factors:

 Particulate Matter in the Sample or Buffers: Failure to filter samples and buffers can introduce particulates that clog the column frit and the top of the gel bed.[3][4][5]



- Sample Precipitation: High sample concentration or incompatibility of the sample with the running buffer can lead to precipitation on the column.[3][4][6]
- Improper Column Packing: An unevenly packed column or the presence of air bubbles can lead to poor flow and clogging.[7][8]
- High Sample Viscosity: Samples with high viscosity, often due to high protein concentrations (above 70 mg/mL), can impede flow through the column.[9]
- Microbial Growth: Improper storage of the column can lead to microbial contamination, which can clog the column.[4][7][10]
- Gel Bed Compression: Exceeding the recommended flow rate or pressure can compress the soft **SEPHADEX G-150** beads, leading to reduced flow.[1][4][7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with your **SEPHADEX G-150** column.

Issue 1: High Back Pressure and Reduced Flow Rate

An increase in back pressure or a significant decrease in the flow rate are primary indicators of a clogged or compromised column.

Troubleshooting Steps:

- Check for System Blockages: Ensure that tubing, fittings, and in-line filters are not blocked before assuming the column is the issue.[8]
- Reverse Flow Cleaning: Reverse the direction of flow at a low flow rate to dislodge any
 particulates accumulated on the top filter or the head of the column.[11][12]
- Cleaning-in-Place (CIP): If the blockage persists, perform a CIP procedure to remove precipitated proteins or other contaminants.

Experimental Protocols



Protocol 1: SEPHADEX G-150 Column Packing

A well-packed column is crucial for optimal performance and to prevent clogging.

Materials:

- Dry SEPHADEX G-150 powder
- Packing buffer (e.g., phosphate-buffered saline with 0.15 M NaCl)
- Chromatography column with two adapters
- Vacuum flask for degassing
- Peristaltic pump or chromatography system

Methodology:

- Calculate the Required Amount of Dry Gel: Determine the desired bed volume and use the manufacturer's specifications to calculate the necessary weight of dry SEPHADEX G-150 powder.[7]
- Swell the Gel: Add the dry powder to an excess of packing buffer. The swelling time at room temperature is approximately 72 hours, which can be accelerated to 5 hours by heating in a boiling water bath.[7]
- Prepare the Slurry: After swelling, allow the gel to settle and decant the supernatant.
 Resuspend the gel in the packing buffer to create a slurry of approximately 75% settled gel.
 [7]
- Degas the Slurry: Degas the slurry under vacuum to remove dissolved air, which can cause air bubbles in the column.[7]
- Pack the Column:
 - Mount the column vertically.



- Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.
- Connect the top adapter and start the pump at a flow rate slightly higher than the intended operational flow rate, without exceeding the maximum pressure limit for SEPHADEX G-150.[1]
- Maintain this flow rate until the bed height is constant.
- Equilibrate the Column: Once the bed is stable, lower the top adapter to the surface of the gel bed and equilibrate the column with at least two to three column volumes of the running buffer.[7]

Protocol 2: Column Cleaning-in-Place (CIP)

Regular cleaning is essential to maintain column performance and prevent clogging.

Materials:

- Cleaning solution (e.g., 0.2 M NaOH)
- Running buffer
- Peristaltic pump or chromatography system

Methodology:

- Wash with Buffer: Wash the column with several column volumes of the running buffer to remove any remaining sample.
- Reverse Flow Cleaning: Reverse the flow direction and pump the cleaning solution (e.g., 0.2
 M NaOH) through the column at a low flow rate for 1-2 hours.[13]
- Rinse with Water: Following the cleaning solution, wash the column with several column volumes of purified water until the pH of the eluent returns to neutral.[11]
- Re-equilibrate: Turn the column back to the normal flow direction and re-equilibrate with at least three to five column volumes of the running buffer before the next use.[7]



• Storage: For long-term storage, flush the column with 20% ethanol to prevent microbial growth.[4][7]

Data Presentation

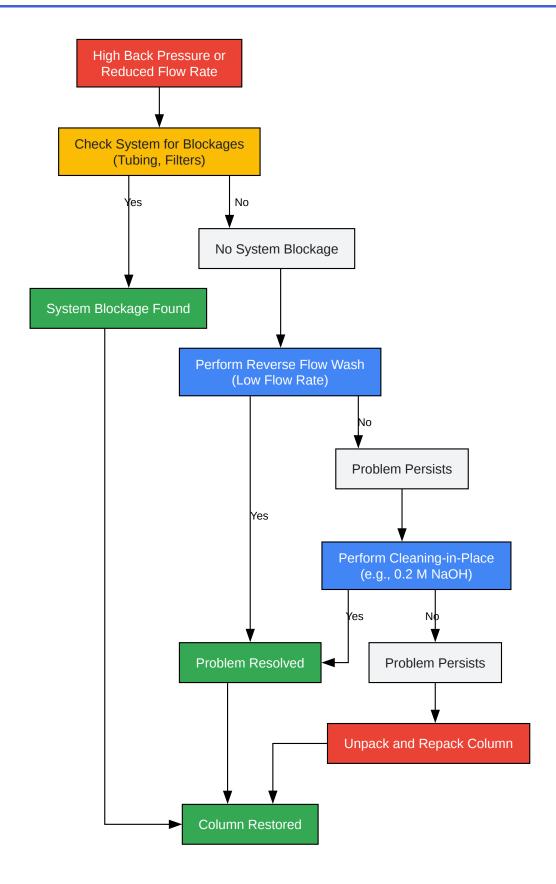
Table 1: **SEPHADEX G-150** Properties and Operating Parameters

Parameter	Value	Reference
Fractionation Range (Globular Proteins)	5,000 - 300,000 Da	[7]
Fractionation Range (Dextrans)	1,000 - 150,000 Da	[7]
Dry Bead Diameter	40 - 120 μm	[7]
Maximum Operating Pressure	0.036 bar (0.52 psi)	[7]
Recommended pH Stability (Long Term)	2 - 13	[13]
Recommended pH Stability (Short Term)	2 - 13	[13]
Chemical Stability	Stable in commonly used buffers, 1 M acetic acid, 8 M urea, 6 M guanidine HCl, 1% SDS	[13][14]

Visualizations

Diagram 1: Troubleshooting Workflow for Column Clogging



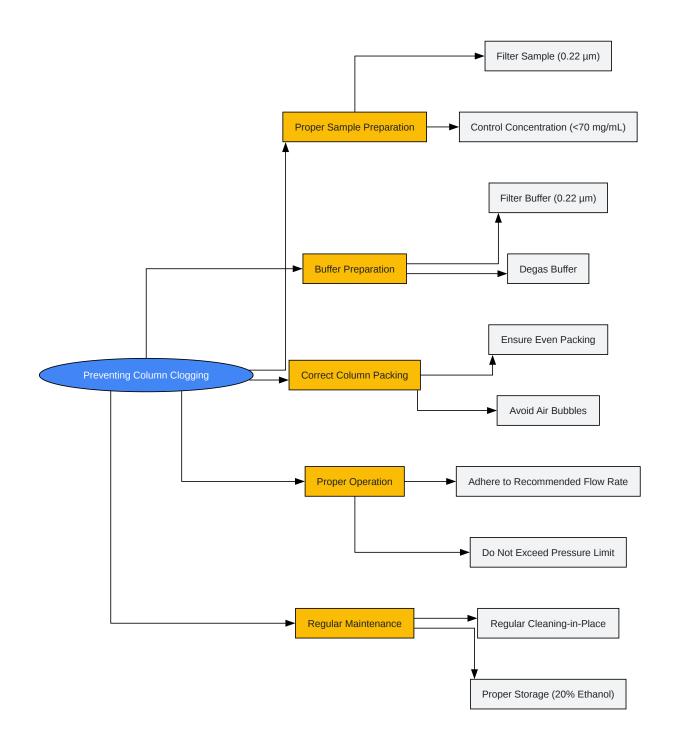


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Caption: Troubleshooting workflow for high back pressure.



Diagram 2: Preventive Measures for Column Clogging



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